molecular formula C8H15NO2S B2562995 2-Butyl-1,3-thiazolidine-4-carboxylic acid CAS No. 90205-28-0

2-Butyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2562995
CAS No.: 90205-28-0
M. Wt: 189.27
InChI Key: PLPKWDIJKMEYHO-UHFFFAOYSA-N
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Description

“2-Butyl-1,3-thiazolidine-4-carboxylic acid” is a sulfur-containing amino acid . It is an important building block of β-lactam antibiotics . It has a functional parent α-amino acid .


Synthesis Analysis

The synthesis of “this compound” involves the fast reaction kinetics between 1,2-aminothiols and aldehydes . This reaction affords a thiazolidine product that remains stable and does not require any catalyst . The reaction is believed to require acidic pH and a long reaction time .


Molecular Structure Analysis

The molecular structure of “this compound” involves a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine . This reaction is interesting as it is a bio-conjugation reaction that is poorly explored .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 189.28 . It is a powder at room temperature .

Scientific Research Applications

Antioxidant and Geriatric Medicine

2-Butyl-1,3-thiazolidine-4-carboxylic acid, recognized for its antioxidant properties, has been investigated for its potential value in geriatric medicine. Research indicates that a combination of this compound with folic acid, known as 'Folcysteine,' exhibits revitalizing effects on age-related biochemical variables in blood and tissues. Moreover, it has demonstrated protective effects, especially on the liver, suggesting a potential role in slowing the aging process and possibly extending the lifespan of mammals. Clinical use over approximately 20 years has mainly focused on treating liver diseases and related gastrointestinal disturbances (Weber, Fleming, & Miquel, 1982).

Crystal Structure and Computational Studies

The synthesis and crystal structure of various this compound derivatives have been studied, highlighting their significance in stereoselectivity and synthesis. A detailed study explores the synthesis of these acids through nucleophilic addition on aromatic aldehydes, considering factors such as reaction time, yield, and the impact of different substituents. This research also delves into the computational aspects, investigating the molecular orbitals and reactivity parameters, offering valuable insights for future applications in fields like medicinal chemistry (Jagtap et al., 2016).

Supramolecular Aggregation

The compound's derivatives have been synthesized to study their supramolecular aggregation behavior, crucial for understanding their potential in forming biocompatible molecular assemblies. These assemblies might have applications in diverse areas such as gas storage, biosensing, and catalysis. The study incorporates crystal X-ray diffraction and analyses 1D, 2D, and 3D aggregation behavior, offering a comprehensive understanding of the material's structural properties (Jagtap et al., 2018).

Solid-phase Synthesis

The compound is also significant in the solid-phase synthesis of small organic molecules based on the thiazolidine scaffold. This research outlines a convenient method for the synthesis of substituted thiazolidines, evaluating factors such as aldehydes, conditions for N-acylation, S-oxidation, and the stability of thiazolidines to reagents used in solid-phase synthesis. This opens up new pathways for the synthesis of complex molecules, potentially useful in drug discovery and other fields of organic chemistry (Patek, Drake, & Lebl, 1995).

Safety and Hazards

The safety and hazards associated with “2-Butyl-1,3-thiazolidine-4-carboxylic acid” include acute toxicity when ingested, inhaled, or in contact with skin . It can also cause skin and eye irritation .

Future Directions

The future directions for “2-Butyl-1,3-thiazolidine-4-carboxylic acid” involve its potential for the coupling of biomolecules in an efficient and biocompatible manner . This type of bioorthogonal reaction offers enormous potential for the development of new drugs and therapies .

Properties

IUPAC Name

2-butyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKWDIJKMEYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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